molecular formula C15H13N3O3S2 B2431085 5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034505-05-8

5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2431085
CAS No.: 2034505-05-8
M. Wt: 347.41
InChI Key: RVGSJXARIHHMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a heterocyclic compound that features a unique combination of thiophene and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

IUPAC Name

5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-15-11-10-17(23(20,21)14-5-3-9-22-14)8-6-12(11)16-13-4-1-2-7-18(13)15/h1-5,7,9H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGSJXARIHHMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 14-membered tricyclic system (1,5,9-triazatricyclo[8.4.0.0³,⁸]) fused with a thiophene-2-sulfonyl group at position 5 and a ketone at position 2. Key challenges include:

  • Regioselective sulfonylation of the triazatricyclo core.
  • Stereochemical control during cyclization to avoid undesired diastereomers.
  • Solubility limitations of intermediates, necessitating polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthetic Pathways

Route 1: Sequential Cyclization and Sulfonylation

This method involves constructing the triazatricyclo core prior to introducing the thiophene sulfonyl group.

Formation of the Triazatricyclo Core

Starting with 5-amino-3H-isobenzofuran-1-one (3 ), cyclization is achieved via refluxing with hydrazine hydrate in ethanol, forming the 1,5,9-triazatricyclo skeleton. Critical parameters include:

  • Temperature : 80–100°C for 6–24 hours.
  • Catalyst : Palladium(0) complexes for Suzuki-Miyaura coupling of boronic acids.
  • Yield : 70–85% after recrystallization from methanol.
Sulfonylation at Position 5

The sulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) using thiophene-2-sulfonyl chloride.

  • Conditions : Anhydrous DMF, K₂CO₃, 0–5°C to room temperature.
  • Challenges : Competing oxidation of the thiophene ring necessitates inert atmospheres (N₂/Ar).

Representative Reaction:
$$
\text{Triazatricyclo intermediate} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} + \text{HCl}
$$

Route 2: Convergent Synthesis via Multicomponent Reactions

A one-pot approach combines thiophene-2-carbaldehyde, ethyl cyanoacetate, and ammonium acetate to form a triazole intermediate, which undergoes cyclization and sulfonylation.

Key Steps:
  • Condensation : Thiophene-2-carbaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
  • Cyclization : Ammonium acetate promotes triazole formation at 60–70°C.
  • Sulfonylation : Similar to Route 1, but with improved yield (80–90%) due to in situ purification.

Route 3: Solid-Phase Synthesis for High-Throughput Production

Adapted from macrocyclic synthesis protocols, this method uses resin-bound intermediates to streamline purification:

  • Immobilization : A Wang resin-linked triazole precursor is treated with thiophene-2-sulfonyl chloride.
  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the target compound with >95% purity.

Optimization and Process Chemistry

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but require strict moisture control.
  • Ethanol/water mixtures improve cyclization yields by stabilizing charged intermediates.

Catalytic Systems

Catalyst Reaction Step Yield Improvement Source
Pd(PPh₃)₄ Suzuki coupling 15–20%
Zn dust Nitro group reduction 30%
N-Bromosuccinimide Bromination 10–15%

Crystallization Protocols

Patented methods from WO2023150236A1 highlight the use of:

  • Anti-solvent precipitation : Adding heptane to DMF solutions yields crystalline product with >99% purity.
  • Thermodynamic vs. kinetic control : Slow cooling (-0.5°C/min) favors the desired polymorph.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.48 (s, 1H, ArH), 7.93 (d, J = 8.4 Hz, 2H), 3.82 (s, 3H, OCH₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O asym), 1180 cm⁻¹ (S=O sym).

Chromatographic Purity

  • HPLC : Rt = 12.3 min (C18 column, MeCN/H₂O 70:30).
  • LCMS : m/z 438.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost analysis : Route 2 is preferred for large batches ($120–150/g vs. $450/g for Route 3).
  • Waste management : DMF recovery via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its combination of thiophene and pyrimidine moieties, which confer distinct electronic and pharmacological properties. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is an organic compound characterized by its complex tricyclic structure and the presence of multiple heteroatoms (nitrogen and sulfur). This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C12H10N4O2SC_{12}H_{10}N_4O_2S, with a molecular weight of approximately 286.3 g/mol. Its structure features a thiophene ring and a sulfonyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene rings often exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Antiviral : Potential activity against viral pathogens.
  • Anti-inflammatory : May reduce inflammation in biological systems.
  • Cytotoxic : Exhibits toxicity towards cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AntiviralActive against specific viruses
Anti-inflammatoryReduces inflammation markers
CytotoxicInduces cell death in cancer lines

The exact mechanism of action for 5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for pathogen survival.
  • Interaction with Cellular Targets : Molecular docking studies suggest potential binding interactions with proteins involved in cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis through the activation of caspase pathways.

In Silico Studies

Recent advancements in computational biology have allowed for the prediction of drug-like properties and potential targets for thiophene derivatives:

  • ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles were evaluated using software tools like SuperPred. The results indicated favorable properties for oral bioavailability.
  • Molecular Docking : Docking studies identified potential interactions with Cathepsin D, a target implicated in cancer progression.

Q & A

Q. What are the critical considerations for synthesizing 5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one with high purity?

Methodological Answer: Synthesis involves multi-step organic reactions, including sulfonylation of the thiophene moiety and cyclization to form the tricyclic core. Key parameters include:

  • Temperature control : Maintain ≤60°C during sulfonylation to avoid decomposition of reactive intermediates .
  • Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and improve cyclization efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures stepwise completion and minimizes side-product formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the final compound ≥95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) to confirm substituent positions and heterocyclic connectivity. For example, the thiophene sulfonyl group shows characteristic deshielded protons at δ 7.2–7.8 ppm .
  • X-ray crystallography : Resolve the tricyclic core geometry, verifying bond angles and dihedral angles (e.g., 03,8 bridge conformation) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) within 3 ppm error .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer: Prioritize in vitro screening:

  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC50_{50} calculations .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays, comparing IC50_{50} values to known inhibitors .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?

Methodological Answer: Employ mechanistic probes:

  • Kinetic isotope effects (KIE) : Replace 1H^1H with 2H^2H at reactive sites to identify rate-determining steps .
  • DFT calculations : Model transition states (e.g., sulfonylation at the thiophene C2 position) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Trapping intermediates : Use low-temperature NMR (-40°C) to stabilize and characterize reactive intermediates (e.g., sulfonic acid anhydrides) .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Methodological Answer: Design a structure-activity relationship (SAR) study:

  • Substituent libraries : Synthesize analogs with halogens (Cl, F) or electron-donating groups (OCH3_3) at the thiophene or tricyclic positions .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity data .
  • Crystallographic overlay : Superimpose analogs with target proteins (e.g., kinase ATP-binding pockets) to identify critical interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Address discrepancies via:

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models using LC-MS/MS .
  • Toxicogenomics : RNA-seq analysis of treated tissues to uncover off-target effects (e.g., oxidative stress pathways) .

Q. What strategies optimize environmental stability while retaining bioactivity?

Methodological Answer: Follow green chemistry principles :

  • Photodegradation studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor decomposition via HPLC-MS. Modify substituents (e.g., add electron-withdrawing groups) to enhance stability .
  • Biodegradation assays : Use OECD 301D guidelines with activated sludge to assess microbial breakdown. Introduce hydrolyzable esters to reduce persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.